6-Bromoimidazo[1,2-a]pyrazin-3-amine
Overview
Description
“6-Bromoimidazo[1,2-a]pyrazin-3-amine” is a chemical compound with the CAS Number: 1103861-38-6 . It has a molecular weight of 213.04 and its IUPAC name is 6-bromoimidazo[1,2-a]pyrazin-2-amine . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5BrN4/c7-4-2-11-3-5(8)10-6(11)1-9-4/h1-3H,8H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 213.04 .Scientific Research Applications
Green Synthesis and Antimicrobial Activity
The compound 6-Bromoimidazo[1,2-a]pyrazin-3-amine has been utilized in green chemistry approaches for the synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides with promising antimicrobial activity. This synthesis process involves a condensation reaction facilitated by microwave irradiation, highlighting an efficient pathway to develop compounds with significant biological activities (Jyothi & Madhavi, 2019).
Development of Industrial Processes
The compound has been central in developing industrial processes, particularly in synthesizing various 3-aminoimidazo[1,2-a]pyrazines via the Groebke–Blackburn–Bienaymé cyclisation. This method has been scaled up, offering high yield and excellent purity, demonstrating the compound's utility in efficient drug scaffold preparation (Baenziger, Durantie, & Mathes, 2017).
Oncological Research
In oncological research, substituted imidazo[1,2-a]pyrazin-8-amines, related to 6-Bromoimidazo[1,2-a]pyrazin-3-amine, have been identified as novel inhibitors of breast tumor kinase (Brk)/protein tyrosine kinase 6 (PTK6), offering a new avenue for cancer treatment exploration. These compounds have shown low-nanomolar inhibition activity and high selectivity, highlighting the compound's potential in cancer research (Zeng et al., 2011).
Synthesis of Bioactive Molecules
The utility of 6-Bromoimidazo[1,2-a]pyrazin-3-amine extends to the synthesis of bioactive molecules with potential antiproliferative properties. For instance, the Palladium-Catalyzed Suzuki–Miyaura Borylation Reaction has been applied to synthesize dimerization products of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating activity against tuberculosis and various cancers. This research underscores the compound's relevance in developing treatments for infectious diseases and cancer (Sanghavi, Sriram, Kumari, & Kapadiya, 2022).
Novel Synthesis Pathways
Furthermore, novel pathways for synthesizing substituted 2-aminoimidazoles starting from 2-aminopyrimidines have been developed. These methods involve 6-Bromoimidazo[1,2-a]pyrazin-3-amine derivatives, showcasing the compound's versatility in creating heterocyclic systems with potential medicinal chemistry applications (Ermolat'ev & Van der Eycken, 2008).
Safety And Hazards
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyrazin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-11-5(8)1-10-6(11)2-9-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLIMNMMGNKLTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C=C(N=CC2=N1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743375 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyrazin-3-amine | |
CAS RN |
767342-46-1 | |
Record name | 6-Bromoimidazo[1,2-a]pyrazin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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